6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of dipyridopyrimidines, which are known for their diverse biological activities. The presence of multiple functional groups, including imino, methoxy, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dipyridopyrimidine Core: The initial step involves the cyclization of appropriate pyridine derivatives under acidic or basic conditions to form the dipyridopyrimidine core.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.
Attachment of the Methoxybenzyl and Methoxypropyl Groups: These groups are introduced via alkylation reactions using suitable alkyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methoxy derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 2-imino-N-(4-methoxybenzyl)-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
- 2-imino-N-(4-methoxybenzyl)-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its dipyridopyrimidine core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
577788-90-0 |
---|---|
Molecular Formula |
C24H25N5O4 |
Molecular Weight |
447.5g/mol |
IUPAC Name |
6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O4/c1-32-13-5-12-29-21(25)18(23(30)26-15-16-7-9-17(33-2)10-8-16)14-19-22(29)27-20-6-3-4-11-28(20)24(19)31/h3-4,6-11,14,25H,5,12-13,15H2,1-2H3,(H,26,30) |
InChI Key |
QWTKFRYIHKRZEY-UHFFFAOYSA-N |
SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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